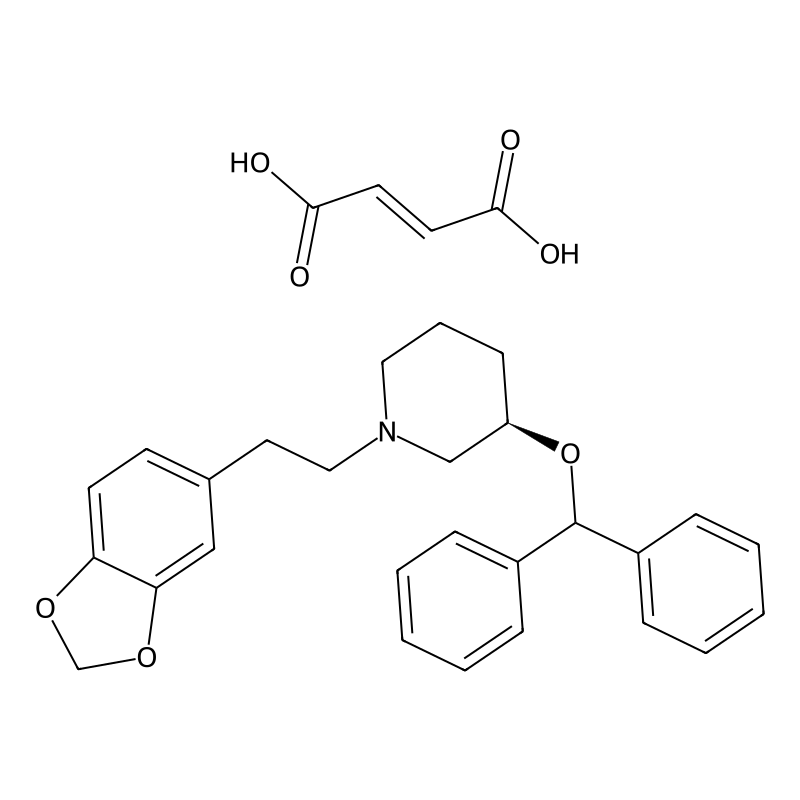Zamifenacin fumarate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Binding Assays and Receptor Characterization
Zamifenacin fumarate exhibits high affinity for the M3 muscarinic receptor compared to other subtypes (M1, M2, M4, and M5) []. This selectivity allows researchers to study the specific role of M3 receptors in tissues and cells expressing these receptors. Radioligand binding assays employing Zamifenacin fumarate can determine the density and distribution of M3 receptors, aiding in understanding their involvement in various signaling pathways [, ].
Gastrointestinal Motility Studies
Preclinical studies using Zamifenacin fumarate demonstrate its ability to inhibit gastrointestinal motility in animal models [, ]. This effect is attributed to its blockade of M3 receptors located in the smooth muscle of the gut, leading to relaxation and decreased contractility. Researchers can utilize Zamifenacin fumarate to investigate the role of M3 receptors in regulating gut motility and explore potential treatments for gastrointestinal disorders like constipation or irritable bowel syndrome.
Zamifenacin fumarate, also known as UK-76654 fumarate, is a compound primarily recognized for its role as a selective antagonist of muscarinic acetylcholine receptors, particularly the M3 subtype. This compound has garnered interest in the pharmaceutical industry for its potential applications in treating conditions related to overactive bladder and other disorders influenced by cholinergic signaling. The molecular formula of zamifenacin fumarate is C${19}$H${22}$N${2}$O${4}$, and it features a fumarate salt form that enhances its solubility and bioavailability in therapeutic applications .
Zamifenacin fumarate acts as a competitive antagonist at the M3 muscarinic receptor. It binds to the receptor's binding site, preventing the natural neurotransmitter acetylcholine from activating the receptor []. This blocking action allows researchers to study the specific functions mediated by M3 receptors in various tissues.
For example, M3 receptors are present in the gastrointestinal tract and play a role in smooth muscle contraction. By inhibiting M3 receptors with zamifenacin fumarate, researchers can investigate its effect on gut motility [].
- Anticholinergic effects: Blocking muscarinic receptors can cause dry mouth, constipation, and urinary retention.
- Cardiovascular effects: In high doses, some muscarinic receptor antagonists can cause changes in heart rate and rhythm.
- N-alkylation reactions: where an alkyl group is introduced to the nitrogen atom of the amine.
- Esterification: leading to the formation of the fumarate salt.
These reactions are crucial for achieving the desired pharmacological properties and stability of zamifenacin fumarate .
Zamifenacin fumarate exhibits significant biological activity as an antagonist at muscarinic acetylcholine receptors. Its selectivity for the M3 receptor subtype makes it particularly effective in modulating bladder function. In vitro studies have demonstrated that zamifenacin can inhibit acetylcholine-induced contractions in bladder tissues, suggesting its utility in managing symptoms of overactive bladder . Additionally, it has been shown to have minimal central nervous system penetration, reducing potential side effects associated with other anticholinergic agents .
The synthesis of zamifenacin fumarate typically involves several key steps:
- Formation of the core structure: This may include cyclization reactions to create the necessary bicyclic or tricyclic frameworks.
- Functionalization: Introducing various functional groups through electrophilic substitution or nucleophilic addition.
- Salt formation: Combining the base form with fumaric acid to produce zamifenacin fumarate.
The synthesis processes are optimized for yield and purity, employing techniques such as chromatography for purification .
Zamifenacin fumarate is primarily applied in:
- Urology: As a treatment for overactive bladder syndrome, helping to alleviate symptoms such as urgency and frequency of urination.
- Research: Investigating muscarinic receptor functions and developing new therapeutic agents targeting cholinergic pathways.
Its selective action on the M3 receptor subtype distinguishes it from other anticholinergics, potentially leading to fewer side effects related to cognitive function .
Studies on zamifenacin fumarate have focused on its interactions with various receptors and enzymes involved in cholinergic signaling. Significant findings include:
- Minimal interaction with central nervous system receptors: This property contributes to its favorable side effect profile compared to non-selective anticholinergics.
- Potential drug-drug interactions: Investigations into how zamifenacin might interact with other medications metabolized by similar pathways are ongoing, particularly concerning cytochrome P450 enzymes .
Several compounds share structural or functional similarities with zamifenacin fumarate. Here is a comparison highlighting their unique features:
| Compound Name | Structure Type | Primary Use | Selectivity |
|---|---|---|---|
| Darifenacin | Muscarinic antagonist | Overactive bladder | M3 selective |
| Tolterodine | Muscarinic antagonist | Overactive bladder | Non-selective |
| Solifenacin | Muscarinic antagonist | Overactive bladder | M3 selective |
| Oxybutynin | Muscarinic antagonist | Overactive bladder | Non-selective |
Zamifenacin fumarate's unique selectivity for the M3 receptor subtype allows it to provide therapeutic benefits while minimizing side effects typically associated with broader-spectrum anticholinergics .








